molecular formula C23H29N B3283715 4-Phenyl-1-(1-phenylcyclohexyl)piperidine CAS No. 77179-41-0

4-Phenyl-1-(1-phenylcyclohexyl)piperidine

Cat. No.: B3283715
CAS No.: 77179-41-0
M. Wt: 319.5 g/mol
InChI Key: QSGOSCPJZXGFFF-UHFFFAOYSA-N
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Description

Contextualization within Arylcyclohexylamine Chemistry

Arylcyclohexylamines are a class of chemical compounds defined by a core structure consisting of a cyclohexylamine (B46788) unit with an attached aryl group. wikipedia.org The aryl group is positioned geminally to the amine. wikipedia.org The prototypical and most studied member of this class is Phencyclidine (PCP), which has the IUPAC name 1-(1-phenylcyclohexyl)piperidine. wikipedia.orgscribd.com

4-Phenyl-1-(1-phenylcyclohexyl)piperidine is a direct derivative of PCP. Its structure is distinguished from PCP by the addition of a phenyl group at the 4-position of the piperidine (B6355638) ring. This specific substitution modifies the molecule's properties while maintaining the fundamental arylcyclohexylamine framework responsible for its characteristic pharmacological activity. The exploration of such analogs, with substitutions on the aryl, cyclohexyl, or amine rings, is a common strategy in medicinal chemistry to investigate structure-activity relationships. researchgate.netnih.gov

Table 1: Structural Comparison of PCP and its 4-Phenyl Analog

Compound Name Core Structure Key Substitution
Phencyclidine (PCP) 1-(1-phenylcyclohexyl)piperidine None
This compound 1-(1-phenylcyclohexyl)piperidine Phenyl group at the 4-position of the piperidine ring

Historical Perspective in Neuropharmacological Research

The history of this compound is intrinsically linked to the development of its parent compound, PCP. The journey of arylcyclohexylamines in neuropharmacology began with the serendipitous discovery of PCP in 1956 by chemists at the pharmaceutical company Parke-Davis. researchgate.netnih.gov Initially investigated as a potent intravenous anesthetic, PCP was marketed under the trade name Sernyl. wikipedia.orgnih.gov

While it proved to be an effective anesthetic, its clinical use in humans was short-lived due to a high incidence of postoperative side effects, including delirium and psychotic reactions. nih.gov This led to its discontinuation for human use in 1965. wikipedia.org However, the unique pharmacological profile of PCP spurred significant research efforts. Scientists began synthesizing a wide array of analogs to better understand the drug's mechanism of action and to potentially separate the desirable anesthetic properties from the undesirable psychoactive effects. researchgate.netnih.gov This research led to the development of other compounds, most notably Ketamine, which had a more favorable clinical profile. scribd.com The synthesis and study of derivatives like this compound are a continuation of these early efforts to map the structure-activity relationships of this chemical class. odu.edu

Significance as a Research Probe

The primary significance of this compound and other arylcyclohexylamines in modern neuroscience lies in their role as research probes for the NMDA receptor. These compounds act as non-competitive antagonists at the NMDA receptor, a key component of the glutamate (B1630785) system, which is the main excitatory neurotransmitter system in the brain. biomolther.orgnih.gov By blocking the NMDA receptor ion channel, these molecules inhibit the influx of ions, thereby reducing neuronal excitation.

This specific mechanism of action has made these compounds invaluable for:

Modeling Psychosis: The psychotomimetic effects of PCP in humans have led to the "glutamate hypothesis of schizophrenia." Researchers use PCP and its analogs to induce a state in animal models that mimics certain aspects of schizophrenia, allowing for the study of the disease's neurobiology and the testing of potential antipsychotic drugs. scribd.comnih.gov

Studying Neurotransmission: As selective NMDA receptor antagonists, these compounds allow scientists to isolate and study the role of this specific receptor in various neural processes, including synaptic plasticity, learning, and memory. nih.gov

Drug Development: The discovery of Ketamine's rapid antidepressant effects has revitalized interest in NMDA receptor antagonists. biomolther.org Research into analogs like this compound contributes to the broader effort to develop new therapeutics for depression and other psychiatric disorders by targeting the glutamatergic system. biomolther.orgodu.edu

The affinity of various PCP analogs for the NMDA receptor can be quantified through radioligand binding assays, providing a measure of their potency. A good correlation has been found between the affinity of these molecules for the PCP binding site on the NMDA receptor and their pharmacological activity in behavioral assays. mdma.ch

Table 2: Research Findings on Selected Arylcyclohexylamine Derivatives

Compound Receptor Target Finding
Phencyclidine (PCP) NMDA Receptor Acts as a non-competitive antagonist, providing a model for psychosis research. nih.gov
3-HO-PCP NMDA Receptor, Opioid Receptor A phenolic derivative of PCP with a high affinity for the PCP binding site (8 times higher than PCP) and a significantly increased affinity for the morphine receptor (430 times higher than PCP). nih.gov
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (B162773) (PCHP) NMDA Receptor A primary, monohydroxylated metabolite of PCP. caymanchem.com It is reported to have one-third the potency of PCP in eliciting PCP-like discriminative stimuli in rats. caymanchem.com
4-F-PCP NMDA Receptor A fluorinated analog that demonstrates antidepressant-like effects in animal models, acting as an NMDA receptor antagonist. biomolther.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1-(1-phenylcyclohexyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N/c1-4-10-20(11-5-1)21-14-18-24(19-15-21)23(16-8-3-9-17-23)22-12-6-2-7-13-22/h1-2,4-7,10-13,21H,3,8-9,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGOSCPJZXGFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Standardized Synthetic Routes for 1-(1-Phenylcyclohexyl)piperidine

The preparation of the core structure of 1-(1-phenylcyclohexyl)piperidine can be achieved through several reliable synthetic pathways.

A cornerstone in the synthesis of 1-(1-phenylcyclohexyl)piperidine is the Grignard reaction. researchgate.net This method is widely documented and involves the reaction of 1-piperidinocyclohexanecarbonitrile (B162700) (PCC) with a phenylmagnesium halide, typically phenylmagnesium bromide. researchgate.netmdma.ch The reaction proceeds via the addition of the phenyl Grignard reagent to the nitrile group of PCC. mdma.ch

The synthesis of the PCC intermediate is itself a critical step. It can be prepared from cyclohexanone (B45756) through a reaction with potassium cyanide and piperidine (B6355638). mdma.ch An alternative approach involves reacting cyclohexanone and potassium cyanide with an aqueous solution of piperidine hydrochloride. mdma.ch Once the PCC intermediate is formed, it is typically dissolved in a suitable solvent, such as ether or white gasoline, and added to the prepared Grignard reagent. mdma.ch The reaction is then worked up using an aqueous solution of ammonium (B1175870) chloride or hydrobromic acid to yield the final product. mdma.ch This synthetic route is robust and has been adapted for the preparation of numerous analogs. mdma.ch

While the Grignard reaction is prevalent, nucleophilic substitution methods offer alternative pathways to 1-(1-phenylcyclohexyl)piperidine and its analogs. One such approach involves the construction of the piperidine ring onto a pre-existing 1-phenylcyclohexylamine (B1663984) core. This can be achieved by reacting 1-phenylcyclohexylamine with a suitable dielectrophile, such as 1,5-dibromopentane, which facilitates the formation of the piperidine ring through double alkylation of the primary amine.

Another strategy involves the intramolecular nucleophilic substitution of specifically designed precursors. For instance, a one-pot cyclization/reduction cascade of certain halogenated amides can be employed to form the piperidine ring system. mdpi.com These methods provide versatility in synthesizing analogs where the Grignard route may be less efficient, particularly for certain cyclopentyl homologs that have proven difficult to synthesize using Grignard reagents and phenyl lithium. mdma.ch

Synthesis of Structurally Related Analogs

The core 1-(1-phenylcyclohexyl)piperidine structure serves as a template for the synthesis of a multitude of analogs through modifications on the piperidine, cyclohexane (B81311), or phenyl rings.

The piperidine moiety is a common target for chemical derivatization. Modifications can include the introduction of substituents onto the ring or replacing the piperidine ring entirely with other heterocyclic systems.

Substitution on the Piperidine Ring : Researchers have synthesized analogs such as 1-(1-phenylcyclohexyl)-4-methylpiperidine (B1197665) and 1-(1-phenylcyclohexyl)-4-piperidinol. nih.govnih.gov The introduction of a methyl group at the 4-position or a hydroxyl group can significantly alter the compound's properties. nih.govnih.gov

Replacement of the Piperidine Ring : The piperidine ring can be replaced with other nitrogen-containing heterocycles. For example, 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) is a well-documented analog where the six-membered piperidine ring is substituted with a five-membered pyrrolidine (B122466) ring. nih.gov Similarly, replacing the piperidine with a morpholine (B109124) ring results in 4-(1-phenylcyclohexyl)morpholine (PCMo). researchgate.net

Table 1: Examples of Piperidine Ring Modifications

Parent Compound Modification Resulting Analog
1-(1-Phenylcyclohexyl)piperidine Addition of a methyl group at the 4-position 1-(1-Phenylcyclohexyl)-4-methylpiperidine nih.gov
1-(1-Phenylcyclohexyl)piperidine Addition of a hydroxyl group at the 4-position 1-(1-Phenylcyclohexyl)-4-piperidinol nih.gov
1-(1-Phenylcyclohexyl)piperidine Replacement with a pyrrolidine ring 1-(1-Phenylcyclohexyl)pyrrolidine (PCPy) nih.gov

Modifications to the cyclohexane ring have also been explored to create a range of analogs. These changes include the addition of alkyl groups and altering the ring size.

Alkyl Substitutions : The synthesis of methyl-substituted analogs has been reported, including cis- and trans-isomers of 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) and 1-(1-phenyl-4-methylcyclohexyl)piperidine. nih.gov These substitutions introduce chirality and stereoisomerism, which have been studied in detail. nih.gov The relative stereochemistry of these isomers was established using 13C and 1H NMR spectroscopy. nih.gov

Ring Contraction : Analogs have been developed where the cyclohexane ring is contracted to a cyclopentane (B165970) ring. nih.gov This modification results in compounds like 1-(1-phenylcyclopentyl)piperidine. The synthesis of this specific analog proved challenging via the standard Grignard reaction with phenyl lithium but was successfully achieved by constructing the piperidine ring from 1-phenylcyclopentylamine and pentamethylene bromide. mdma.ch

Table 2: Examples of Cyclohexane Ring Modifications

Parent Compound Modification Resulting Analog(s)
1-(1-Phenylcyclohexyl)piperidine Addition of a methyl group at the 2-position 1-(1-Phenyl-2-methylcyclohexyl)piperidine nih.gov
1-(1-Phenylcyclohexyl)piperidine Addition of a methyl group at the 4-position 1-(1-Phenyl-4-methylcyclohexyl)piperidine nih.gov

The aromatic phenyl ring is another key site for modification, allowing for the introduction of various functional groups to study their effects.

Hydroxylation : Monohydroxylated derivatives have been synthesized, including ortho-, meta-, and para-phenols of the parent compound. nih.gov These phenolic derivatives are created by introducing a hydroxyl group at different positions on the phenyl ring. nih.gov

Alkoxylation and Alkylation : Methoxy- and methyl-substituted analogs are commonly synthesized. nih.gov Examples include 3-methoxy (3-MeO-PCP) and 4-methoxy (4-MeO-PCP) derivatives, as well as 3-methyl-substituted analogs. nih.govresearchgate.net These are typically prepared using appropriately substituted aryl Grignard reagents in the standard synthetic route. mdma.chresearchgate.net For instance, 4-MeO-PCP can be synthesized from cyclohexanone and 4-methoxyphenylmagnesium bromide. researchgate.net

Table 3: Examples of Phenyl Ring Derivatization

Parent Compound Modification Resulting Analog(s)
1-(1-Phenylcyclohexyl)piperidine Addition of a hydroxyl group o-, m-, and p-hydroxy-1-(1-phenylcyclohexyl)piperidine nih.gov
1-(1-Phenylcyclohexyl)piperidine Addition of a methoxy (B1213986) group at the 3-position 1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine (3-MeO-PCP) nih.gov
1-(1-Phenylcyclohexyl)piperidine Addition of a methoxy group at the 4-position 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine (4-MeO-PCP) nih.gov

Chiral Synthesis and Resolution of Enantiomers

The biological activity of many chiral compounds is often dependent on their stereochemistry, with one enantiomer typically exhibiting greater potency or a different pharmacological profile than the other. While specific details on the chiral synthesis of 4-Phenyl-1-(1-phenylcyclohexyl)piperidine are not extensively documented in the provided research, methods for resolving racemic mixtures of its analogs are well-established and can be applied to this compound.

Classical resolution via the formation of diastereomeric salts is a common and effective method. This technique involves reacting the racemic base with a chiral acid to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties, such as solubility. For analogous compounds like 1-(1-phenyl-2-methylcyclohexyl)piperidine, resolving agents such as d- and l-10-camphorsulfonic acid have been successfully used to separate the enantiomers. nih.gov Similarly, tartaric acid has been employed in the chemical resolution of other rigid analogs of 1-(1-phenylcyclohexyl)piperidine. elsevierpure.com

The general process for chiral resolution using a resolving agent is outlined below:

Salt Formation: The racemic mixture of the amine is treated with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid or (-)-10-camphorsulfonic acid) in a suitable solvent.

Fractional Crystallization: The resulting diastereomeric salts are separated based on differences in their solubility. One diastereomer will preferentially crystallize out of the solution.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free base of the desired enantiomer.

Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the chiral acid or by other purification techniques.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the separation of enantiomers. mdpi.com This method can be used both analytically to determine the enantiomeric excess and preparatively to isolate pure enantiomers. mdpi.com

Table 1: Common Chiral Resolving Agents for Amine Compounds

Resolving AgentChemical Class
Tartaric AcidDicarboxylic Acid
10-Camphorsulfonic AcidSulfonic Acid
Mandelic Acidα-Hydroxy Acid
O-O'-Dibenzoyltartaric AcidTartaric Acid Derivative

Precursor Chemistry and Intermediate Compounds

The synthesis of 1-(1-phenylcyclohexyl)piperidine (PCP) and its derivatives typically proceeds through a convergent synthesis pathway, where the piperidine and the phenylcyclohexyl moieties are constructed and then coupled. A common and well-established method involves the reaction of a Grignard reagent with a nitrile, a reaction that forms the crucial quaternary carbon center.

A key intermediate in the synthesis of PCP is 1-piperidinocyclohexanecarbonitrile . nih.govresearchgate.net This intermediate is typically prepared by the Strecker amino acid synthesis, reacting cyclohexanone, piperidine, and potassium cyanide. nih.gov The resulting α-aminonitrile is a stable and versatile precursor.

The synthesis of the final compound then proceeds via the addition of a phenyl Grignard reagent, such as phenylmagnesium bromide , to the 1-piperidinocyclohexanecarbonitrile intermediate. nih.govresearchgate.net The Grignard reagent attacks the electrophilic carbon of the nitrile group, and after acidic workup, the desired 1-(1-phenylcyclohexyl)piperidine is obtained.

An alternative approach involves the reaction of cyclohexanone with a substituted Grignard reagent to form a tertiary alcohol, followed by conversion to a leaving group and subsequent nucleophilic substitution by piperidine.

The synthesis of various analogs, such as hydroxylated derivatives, can be achieved by using appropriately substituted starting materials. nih.gov For instance, the synthesis of phenolic derivatives of PCP involves the use of methoxy-substituted phenyl Grignard reagents, with the methoxy group later being deprotected to yield the phenol. nih.gov

Table 2: Key Precursors and Intermediates in the Synthesis of 1-(1-Phenylcyclohexyl)piperidine and its Analogs

Compound NameRole in Synthesis
CyclohexanoneStarting material for the cyclohexyl ring
PiperidineSource of the piperidine moiety
Potassium CyanideReagent for the formation of the nitrile intermediate
Phenylmagnesium BromideGrignard reagent, source of the phenyl group
1-PiperidinocyclohexanecarbonitrileKey intermediate compound
Substituted CyclohexanonesPrecursors for analogs with modifications on the cyclohexyl ring
Substituted Phenylmagnesium HalidesPrecursors for analogs with modifications on the phenyl ring

The versatility of these synthetic routes allows for the preparation of a wide range of derivatives with modifications on the phenyl ring, the cyclohexyl ring, or the piperidine ring, facilitating structure-activity relationship studies. nih.gov

Molecular and Cellular Pharmacodynamics

Receptor Binding Affinities and Kinetics

The pharmacodynamic profile of 4-Phenyl-1-(1-phenylcyclohexyl)piperidine is characterized by its interactions with a range of receptor systems. The following sections detail its binding affinities and kinetics at the N-methyl-D-aspartate (NMDA) receptor, opioid receptors, sigma receptors, and other key neurotransmitter systems.

N-methyl-D-aspartate (NMDA) Receptor Interactions

This compound is a well-established non-competitive antagonist of the NMDA receptor. wikipedia.orgdrugbank.com It binds to a specific site located within the ion channel of the receptor complex, often referred to as the "PCP binding site". wikipedia.orgdrugbank.com This interaction is distinct from the binding sites for the endogenous co-agonists, glutamate (B1630785) and glycine. nih.gov

The binding of this compound to the NMDA receptor is state-dependent, meaning it has a higher affinity for the open, activated state of the ion channel. For the compound to effectively block the channel, the receptor must first be activated by the binding of both glutamate and a co-agonist like glycine, which opens the ion channel and allows this compound to enter and bind to its site within the pore. wikipedia.org This mechanism results in a blockade of ion flux, preventing the influx of calcium and sodium ions that would normally occur upon NMDA receptor activation. drugbank.com

Kinetic and equilibrium binding studies have determined the dissociation constant (Kd) for [3H]phencyclidine at the NMDA receptor to be approximately 35 nM. nih.gov The binding kinetics are characterized by slow association and dissociation rates in the absence of glutamate and glycine, which are significantly accelerated upon the addition of these agonists. nih.gov This kinetic profile is consistent with its function as an open-channel blocker. The non-competitive nature of its antagonism is demonstrated by its ability to inhibit NMDA receptor function regardless of the concentration of the agonist glutamate. nih.gov

Receptor/SiteLigandKd (nM)Reference
NMDA Receptor (PCP Site)[3H]Phencyclidine35 nih.gov

Opioid Receptor Ligand Properties

While primarily recognized for its NMDA receptor antagonism, evidence suggests that this compound and its analogs also interact with opioid receptors. A novel analog, 1-(1-phenylcyclohexyl)-4-phenyl-4-piperidinol (B1222976) (PCP-4-Ph-4-OH), has demonstrated high affinity and selectivity for the mu-opioid receptor. nih.gov This compound exhibits potent antinociceptive effects that are reversible by the opioid antagonist naloxone, and it shows a significantly higher affinity for mu-opioid binding sites compared to delta and kappa sites in radioreceptor assays. nih.gov

Specifically, PCP-4-Ph-4-OH has an IC50 of 17 nM for inhibiting electrically induced contractions of the guinea-pig ileum, a functional assay for mu-opioid agonism. nih.gov While direct and comprehensive binding affinity data for this compound at the mu-opioid receptor is not as extensively characterized as for its NMDA receptor interactions, the activity of its analogs suggests that the this compound scaffold may serve as a basis for ligands with significant opioid receptor activity.

Sigma Receptor Modulation

This compound has been shown to interact with sigma receptors, which are a unique class of intracellular proteins. drugbank.com The binding affinity of this compound for the sigma-1 receptor has been reported with a Ki value of 1090 nM. drugbank.com It is important to note that the sigma receptor binding site is distinct from the PCP binding site on the NMDA receptor. nih.gov

Other Neurotransmitter System Interactions

In addition to its primary targets, this compound also modulates the activity of several key neurotransmitter transporters. It has been shown to inhibit the reuptake of dopamine (B1211576) and serotonin (B10506). wikipedia.org The IC50 values for the inhibition of dopamine and serotonin uptake are reported to be 347 nM and 1424 nM, respectively. wikipedia.org

Furthermore, this compound has been observed to inhibit the NMDA-induced release of norepinephrine (B1679862) from hippocampal slices with an IC50 of 46 nM. nih.gov This suggests an indirect but potent modulation of the noradrenergic system. The interaction with these monoamine transporters contributes to the complex pharmacological effects of the compound.

Transporter/ReceptorActionIC50 (nM)Reference
Dopamine TransporterInhibition of uptake347 wikipedia.org
Serotonin TransporterInhibition of uptake1424 wikipedia.org
NMDA-induced Norepinephrine ReleaseInhibition46 nih.gov

Functional Assays in In Vitro Systems

The molecular interactions of this compound translate into functional modulation of various cellular components, most notably ion channels.

Ion Channel Modulation

Beyond its well-documented effects on the NMDA receptor ion channel, this compound also directly modulates other types of ion channels. It has been demonstrated to be a blocker of voltage-gated potassium channels. nih.govnih.gov Specifically, it produces a dose-dependent blockade of both the rapidly inactivating (IA) and the sustained (IK) components of the voltage-dependent outward potassium current in PC12 cells. nih.gov The IC50 values for the blockade of IK and IA are 4 µM and 25 µM, respectively, indicating a more potent effect on the sustained potassium current. nih.gov This blockade of potassium channels can lead to a prolongation of the action potential. pnas.org

In addition to its effects on potassium channels, this compound also acts as an open-channel blocker of the nicotinic acetylcholine (B1216132) receptor (nAChR). pnas.orgnih.govnih.gov It inhibits the nAChR by binding to a site within its ion channel, thereby preventing the flow of ions. pnas.org This action is not due to a direct competition with acetylcholine at its binding site but rather a direct occlusion of the channel pore. pnas.org

Ion ChannelActionIC50 (µM)Reference
Sustained K+ Current (IK)Blockade4 nih.gov
Rapidly Inactivating K+ Current (IA)Blockade25 nih.gov
Nicotinic Acetylcholine ReceptorOpen-channel block- pnas.orgnih.govnih.gov

Neurotransmitter Uptake Inhibition Studies

This compound (PCP) has been studied for its effects on monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft. In vitro binding studies have shown that PCP has a relatively low affinity for the human dopamine transporter (DAT) and norepinephrine transporter (NET), with Ki values greater than 10,000 nM. mdma.ch Its affinity for the serotonin transporter (SERT) is higher, with a reported Ki value of 2,234 nM, though this is still considered modest. mdma.ch These findings suggest that direct, high-affinity inhibition of these transporters is not a primary mechanism of action for PCP. mdma.ch

However, it has been proposed that PCP may inhibit monoamine reuptake by interacting with allosteric sites on the transporters. mdma.ch The compound is a high-affinity ligand for a site known as PCP site 2 (Ki = 154 nM), which has been associated with the inhibition of monoamine reuptake. mdma.ch

Studies on the metabolites of PCP indicate that they may also contribute to serotonergic effects. The major metabolite, trans-4-phenyl-4-(1-piperidinyl)cyclohexanol (trans-4-PPC), has been found to be a more potent inhibitor of serotonin uptake than PCP itself. nih.gov Repeated administration of PCP has been shown to increase the affinity of serotonin transporters for ligands, which may be a compensatory response to chronic inhibition of serotonin uptake. nih.govmdma.ch

Table 1: Binding Affinities (Ki) of this compound for Monoamine Transporters

Transporter Ki (nM)
Dopamine Transporter (DAT) >10,000
Norepinephrine Transporter (NET) >10,000
Serotonin Transporter (SERT) 2,234
PCP Site 2 154

Data sourced from binding studies on human transporters. mdma.ch

Enzyme Inhibition Profiles (e.g., Cytochrome P450 interactions in vitro)

In vitro studies have demonstrated that this compound is a mechanism-based inactivator of human cytochrome P450 2B6 (CYP2B6). odu.edu This inactivation is concentration-dependent, time-dependent, and requires NADPH. odu.edu The process follows pseudo-first-order kinetics and is considered irreversible, as activity is not restored after dialysis. odu.edu The inactivation is characterized by a KI (inhibitor concentration at half-maximal inactivation rate) of 10 µM and a maximal rate of inactivation (kinact) of 0.01 min⁻¹. odu.edu The reactive intermediate responsible for this inactivation appears to remain within the active site of the enzyme. odu.edu

In addition to CYP2B6, PCP has been shown to suppress other constitutive cytochrome P450 isozymes. In vivo studies in rats have indicated that PCP administration leads to the suppression of CYP2C11 and members of the CYP2D subfamily. nih.gov For instance, metabolic activities catalyzed by CYP2D enzymes were reduced by over 74% following PCP treatment. nih.gov

Table 2: Kinetic Parameters for the Inactivation of CYP2B6 by this compound

Parameter Value
KI 10 µM
kinact 0.01 min⁻¹
t1/2 31 min
Partition Ratio ~45

In vitro data for human CYP2B6. odu.edu

Signal Transduction Pathway Modulation (e.g., ERK activation)

Research has shown that this compound modulates intracellular signal transduction pathways, notably the mitogen-activated protein kinase (MAPK) cascade. Specifically, PCP has been found to inhibit the MEK/ERK (mitogen-activated protein kinase kinase/extracellular signal-regulated kinase) pathway. researchgate.net It also inhibits the prosurvival Phosphoinositide 3-kinase (PI-3K)/Akt/Glycogen Synthase Kinase 3β (GSK-3β) signaling pathway. researchgate.net

The inhibition of these pathways may lead to downstream cellular effects. GSK-3β has been identified as a likely critical downstream factor that mediates some of the cellular actions of PCP. researchgate.net The stimulation of both the PI-3K/Akt and MEK/ERK pathways can converge on the inhibition of GSK-3β, counteracting PCP-induced effects. researchgate.net This suggests a complex interplay where PCP disrupts key signaling cascades involved in cell survival and function.

Structure-Activity Relationship (SAR) Studies

The pharmacological profile of this compound is highly dependent on its three-dimensional structure, which consists of a phenyl ring, a cyclohexyl ring, and a piperidine (B6355638) ring. Modifications to each of these moieties have been explored to understand the structural requirements for its activity.

Influence of Piperidine Ring Substitutions on Receptor Affinity and Efficacy

The piperidine ring is a critical component for the activity of PCP. Studies have shown that substitutions on the nitrogen atom of this ring can alter the potency of PCP analogs without changing their efficacy. nih.gov

Replacing the entire piperidine ring with other amine substituents has a significant impact. While the complete removal of N-alkyl groups to form 1-phenylcyclohexylamine (B1663984) (PCA) results in a compound with about half the potency of PCP, the introduction of small alkyl substituents can increase potency relative to PCA. For example, an N-methyl group yields a compound with potency similar to PCP, and lengthening the alkyl chain to an ethyl group results in N-ethyl-1-phenylcyclohexylamine (PCE), which is more active than PCP. This indicates that the size and lipophilicity of the N-substituent play a role in modulating activity.

Table 3: Relative Potency of N-Substituted Analogs of this compound

Compound N-Substitution Relative Potency vs. PCP
PCA -H ~0.5x
PCP -Piperidine 1x (Reference)
N-methyl analog -CH₃ ~1x
PCE -CH₂CH₃ >1x

Data compiled from various in vivo and in vitro assays.

Effects of Cyclohexyl Ring Substitutions on Pharmacological Profile

The cyclohexyl ring provides a crucial scaffold for the spatial orientation of the phenyl and piperidine rings. Alterations to this ring generally lead to a decrease in activity. Introducing a methyl group onto the cyclohexyl ring has been found to reduce central activity. mdma.ch However, the stereochemistry of such substitutions is important, as some conformational isomers may be more potent than PCP itself, particularly those that can adopt a conformation with an axial phenyl group and an equatorial piperidine ring. mdma.ch

The introduction of a hydroxyl group at the 4-position of the cyclohexyl ring, a known metabolite of PCP, results in a compound that is approximately 30 times weaker than the parent compound. mdma.ch Similarly, methoxy (B1213986) derivatives are less active, and the introduction of bulky substituents like a tert-butyl group, or multiple methyl groups, abolishes activity altogether. mdma.ch

Table 4: Effect of Cyclohexyl Ring Substitutions on the Activity of this compound Analogs

Substitution on Cyclohexyl Ring Effect on Activity
Methyl (general) Reduced
4-Hydroxy Significantly Reduced (~30x weaker)
Methoxy Reduced
Tert-butyl or multiple methyls Inactive

Data based on central activity assays. mdma.ch

Impact of Phenyl Ring Modifications on Target Interactions

The electronic properties of the phenyl ring are critical for the activity of PCP and its analogs. Modifications that increase the electron density of this aromatic ring, such as the introduction of a 3-amino (3-NH2) group, tend to retain PCP-like activity. nih.gov Similarly, substitutions with groups that only slightly reduce electron density, like a 3-fluoro (3-F) group, also result in active compounds. nih.gov

Conversely, analogs with substituents that significantly reduce the electron density of the aromatic ring, such as a 3-nitro (3-NO2) group, lead to a loss of PCP-like activity. nih.gov A 3-methoxy substitution results in a compound with potency and effects very similar to PCP. However, a 3-hydroxy substitution, while increasing affinity for the PCP binding site by 8-fold, also dramatically enhances affinity for the opioid receptor.

Replacing the phenyl ring with other aromatic systems also has a profound effect. Substituting it with a 2-thienyl ring creates tenocyclidine (B1683004) (TCP), a compound that is up to four times more potent than PCP.

Table 5: Influence of Phenyl Ring Modifications on the Activity of this compound Analogs

Modification of Phenyl Ring Effect on Activity/Affinity
3-Amino (-NH₂) Retained PCP-like activity
3-Fluoro (-F) Retained PCP-like activity
3-Nitro (-NO₂) Loss of PCP-like activity
3-Methoxy (-OCH₃) Similar potency to PCP
3-Hydroxy (-OH) 8x increased affinity for PCP site; greatly enhanced opioid receptor affinity
Replacement with 2-Thienyl Increased potency (up to 4x)

Data compiled from various in vivo and in vitro assays. nih.gov

Stereochemical Influences on Molecular Activity

The three-dimensional orientation of a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets. In the case of this compound (PCP) and its analogs, the spatial arrangement of the phenyl, cyclohexyl, and piperidine rings significantly influences their binding affinity and activity at the PCP binding site of the N-methyl-D-aspartate (NMDA) receptor. Research into methyl-substituted derivatives of PCP has provided profound insights into the stereoselectivity of this receptor site.

The introduction of a methyl group onto the cyclohexyl ring of the parent compound creates chiral centers, leading to the formation of stereoisomers (enantiomers and diastereomers) that can exhibit markedly different pharmacological profiles. These differences underscore the precise conformational requirements for optimal interaction with the receptor.

Influence of Methyl Substitution at the 2-Position:

Studies on 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) have revealed a high degree of stereoselectivity. The trans and cis diastereomers show significant divergence in activity, with the trans isomer being substantially more potent. Furthermore, when the trans isomer is resolved into its individual enantiomers, a clear enantioselectivity is observed.

The (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine isomer has been identified as a particularly potent compound. Its absolute configuration has been determined to be 1S,2R. nih.gov In vitro studies have shown this enantiomer to be approximately five times more potent than the parent PCP compound. nih.gov Moreover, it is about nine times more potent than its own (+)-trans enantiomer in vitro and four times more potent in vivo. nih.gov

Conversely, the cis-1-(1-phenyl-2-methylcyclohexyl)piperidine isomers, including the racemic mixture and its resolved enantiomers, are essentially devoid of activity both in vitro and in vivo. nih.gov This stark contrast between the trans and cis isomers highlights the critical importance of the relative orientation of the phenyl and methyl groups on the cyclohexyl ring for effective receptor binding.

Receptor Binding Affinity of 1-(1-phenyl-2-methylcyclohexyl)piperidine Isomers Relative to PCP
CompoundRelative In Vitro Potency (vs. PCP)Notes
(-)-trans-(1S,2R)-1-(1-phenyl-2-methylcyclohexyl)piperidine~5 times more potentSignificantly more potent than its (+)-enantiomer. nih.gov
(+)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidineLess potent than (-) enantiomerApproximately 9 times less potent in vitro than the (-) enantiomer. nih.gov
cis-1-(1-phenyl-2-methylcyclohexyl)piperidine (racemic and enantiomers)Essentially inactiveDemonstrates the importance of the trans configuration for activity. nih.gov

Influence of Methyl Substitution at the 3-Position:

Investigation into the enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidine also demonstrates stereochemical influences, although with different patterns compared to the 2-methyl substituted analogs. In this series, a significant difference in binding affinity is observed between the enantiomers of the cis isomer, with a reported 40-fold difference in their affinity for the PCP receptor. nih.gov The trans enantiomers also exhibit a differential binding affinity, but to a lesser extent, with a fourfold difference reported. nih.gov One of the cis isomers was found to have approximately one-third the binding affinity of PCP itself, indicating that while stereochemistry is important, the 3-position substitution can still permit notable receptor interaction. nih.gov

Stereochemical Effects on Receptor Binding of 1-(1-phenyl-3-methylcyclohexyl)piperidine Isomers
Isomer ComparisonDifference in Binding AffinityKey Finding
cis-enantiomers40-foldHighlights significant enantioselectivity for the cis configuration. nih.gov
trans-enantiomers4-foldShows a lesser, but still present, degree of enantioselectivity for the trans configuration. nih.gov

Influence of Methyl Substitution at the 4-Position:

The achiral cis- and trans-1-(1-phenyl-4-methylcyclohexyl)piperidine isomers provide further evidence of the conformational sensitivity of the PCP binding site. In this case, the cis isomer, where the phenyl and methyl groups are on the same side of the cyclohexyl ring, is more potent than the trans isomer. nih.gov However, both of these 4-methyl substituted isomers are considerably less potent than the highly active (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine. nih.gov This suggests that while the relative orientation of substituents at the 4-position can influence activity, it does not confer the same high potency as the specific 1S,2R configuration of the 2-methyl analog.

The enantioselectivity observed at the PCP binding site, particularly with the potent (-)-trans-2-methyl analog, suggests that the receptor can discriminate between the enantiotopic edges of the achiral PCP molecule. nih.gov This level of stereochemical recognition is crucial for the design of more selective and potent ligands targeting the NMDA receptor complex.

Preclinical Neurobiological Investigations in Animal Models

Neurochemical Profiling and Neurotransmitter Dynamics

Extracellular Neurotransmitter Level Monitoring

Currently, there is a notable absence of published preclinical studies that have specifically monitored the extracellular levels of neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and glutamate (B1630785), following the administration of 4-Phenyl-1-(1-phenylcyclohexyl)piperidine in animal models. While research on the parent compound, phencyclidine (PCP), has demonstrated significant alterations in these neurotransmitter systems, direct evidence for PCHP's effects is not available in the current scientific literature.

Receptor Occupancy and Distribution Studies

Detailed receptor occupancy and distribution studies specifically for this compound are not extensively documented in publicly accessible research. The primary mechanism of action for PCP and its analogs involves non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. It is presumed that PCHP shares this property, however, specific binding affinities and receptor distribution patterns for PCHP have not been independently elucidated.

Behavioral Phenotyping in Rodent Models

Locomotor Activity Modulation

Discriminative Stimulus Properties

Research into the discriminative stimulus properties of PCHP is limited. However, a study investigating the effects of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (B162773), a metabolite of PCP, reported that it was approximately one-third as potent as PCP in producing PCP-like discriminative stimuli in rats. This suggests that PCHP may share similar subjective effects with PCP, albeit with a potentially lower potency.

Studies on Specific Behavioral Readouts (e.g., rotarod performance)

There is a lack of available scientific literature detailing the effects of this compound on specific behavioral readouts such as rotarod performance in rodent models. The rotarod test is a common method to assess motor coordination, and while the effects of PCP on this test have been studied, no such data has been published for PCHP.

Investigating Neurogenesis and Neuroplasticity Mechanisms

Preclinical research utilizing animal models has been instrumental in elucidating the effects of this compound (PCP) on the fundamental processes of neurogenesis and neuroplasticity. These studies have revealed complex and sometimes conflicting alterations in brain structure and function following exposure to the compound.

Investigations into adult neurogenesis, the process of generating new neurons in the adult brain, have shown that PCP administration can influence the proliferation of neural progenitor cells. A notable study in rats investigated the impact of repeated PCP injections on the proliferation and survival of new cells in the dentate gyrus of the hippocampus, a key area for adult neurogenesis. The findings indicated a transient but significant decrease in the number of newly born cells, as identified by the incorporation of the synthetic thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU). Specifically, 24 hours after a 14-day regimen of PCP injections, there was a 23% reduction in BrdU-positive cells in the subgranular zone of the dentate gyrus. nih.gov However, this reduction was not permanent, with the levels of new cells returning to normal within one week of cessation of the drug administration. nih.gov The study also suggested that the differentiation of these new cells was not affected, nor was the survival of cells that were already generated before PCP administration. nih.gov

Beyond neurogenesis, the influence of PCP on neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, has been a significant area of focus. Studies have particularly examined changes in dendritic spines, the small protrusions from a neuron's dendrite that receive input from a single axon at the synapse. One line of research demonstrated that chronic treatment with PCP can lead to an increase in the density of dendritic spines on neurons in the medial prefrontal cortex and the core of the nucleus accumbens in adult rats. This suggests that long-term exposure to PCP may induce structural remodeling in brain regions critical for cognition and reward.

Conversely, other research has highlighted a detrimental effect of PCP on synaptic structures. It has been observed that PCP can cause a loss of asymmetric spine synapses, which are typically excitatory, in the prefrontal cortex of rodents. This reduction in synaptic connections could potentially underlie some of the cognitive deficits observed in animal models of PCP administration. Interestingly, these structural deficits appear to be dynamic, as treatment with the atypical antipsychotic drug olanzapine (B1677200) was shown to reverse the PCP-induced loss of these asymmetric spine synapses.

Further evidence of PCP's impact on neuroplasticity comes from findings of neurotransmitter switching. Research has indicated that PCP can induce a switch in the neurotransmitter identity of certain neurons in the cerebral cortex of mice, specifically from the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This fundamental change in neuronal communication represents a profound form of brain plasticity that could contribute to the cognitive and behavioral effects of the compound.

Table 1: Effects of this compound on Neurogenesis in Animal Models

Animal Model Brain Region Method of Measurement Key Finding
Rat Dentate Gyrus BrdU labeling 23% decrease in new cell proliferation 24h post-treatment nih.gov

Models of Pain Pathways and Analgesic Effects

The analgesic properties of this compound (PCP) have been documented in various preclinical animal models that simulate different types of pain. These studies are crucial for understanding the compound's potential mechanisms of action in modulating pain perception. The primary models used include thermal nociception assays, such as the tail-flick and hot-plate tests, and chemical nociception assays, like the formalin test.

The tail-flick test is a common method to assess spinal nociceptive reflexes. In this procedure, a heat source is applied to an animal's tail, and the latency to a reflexive flick of the tail is measured as an indicator of pain threshold. Studies have shown that PCP and related compounds can increase the latency for tail withdrawal in a dose-dependent manner in rhesus monkeys, indicating an analgesic effect. researchgate.net This effect is observed at subanesthetic doses and is not mediated by opioid receptors, as the administration of an opioid antagonist did not attenuate the analgesic action of PCP. researchgate.net

The formalin test is another widely used model that allows for the study of both acute and persistent pain. It involves the subcutaneous injection of a dilute formalin solution into the paw of an animal, which elicits a biphasic pain response. The initial, acute phase (Phase I) is characterized by immediate nociceptive behaviors like licking and flinching of the injected paw and is thought to be caused by the direct stimulation of nociceptors. The subsequent, tonic phase (Phase II), which occurs after a brief quiescent period, is associated with inflammatory processes and central sensitization of the nervous system. Research in rats has demonstrated that while PCP may not significantly affect the acute pain of Phase I, it can diminish the chronic pain response observed in Phase II. utmb.edu This suggests that PCP may be more effective in modulating the central mechanisms of pain processing associated with inflammation and nerve sensitization rather than the initial acute pain signal.

Table 2: Analgesic Effects of this compound in Preclinical Pain Models

Animal Model Pain Assay Measured Effect
Rhesus Monkey Tail Withdrawal (Thermal) Increased latency to tail withdrawal in a dose-related manner researchgate.net

Neurobiological Correlates of Receptor Antagonism

The primary and most well-characterized neurobiological mechanism of action for this compound (PCP) is its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. PCP binds to a site within the ion channel of the NMDA receptor, thereby blocking the flow of ions and preventing its activation by glutamate. This action is considered use-dependent, meaning that PCP binds more readily when the channel is in an open, or activated, state.

The antagonism of NMDA receptors by PCP leads to a disruption of normal glutamatergic neurotransmission, a state often referred to as glutamatergic hypofunction. This has profound effects on brain function and is the basis for the use of PCP-treated animals as a pharmacological model of schizophrenia, as this condition is also hypothesized to involve glutamatergic dysregulation. nih.govmdpi.com The blockade of NMDA receptors on inhibitory GABAergic interneurons is thought to lead to a disinhibition of downstream glutamatergic neurons, resulting in an paradoxical increase in glutamate release in certain brain regions, such as the prefrontal cortex.

In addition to its primary action at the NMDA receptor, PCP has also been shown to interact with other neurotransmitter systems, most notably the dopaminergic system. Radioligand binding studies have revealed that PCP has a high affinity for the high-affinity state of the dopamine D2 receptor (D2High). One study reported a dissociation constant (Ki) of 2.7 nM for PCP at the D2High receptor, which was significantly higher than its affinity for the NMDA receptor (Ki of 313 nM) in the same study. nih.gov This suggests that some of the behavioral and psychological effects of PCP may be mediated, at least in part, through its interaction with dopamine D2 receptors. nih.gov

Table 3: Receptor Binding Affinities of this compound

Receptor Ligand Used in Study Brain Region/System Binding Affinity (Ki)
Dopamine D2 (High Affinity State) [3H]domperidone Human cloned D2 receptors 2.7 nM nih.gov

Biotransformation Pathways and Metabolic Fate

In Vitro Metabolic Studies Using Hepatic Preparations

In vitro studies utilizing hepatic preparations such as liver microsomes and S9 fractions have been instrumental in elucidating the metabolic fate of 4-Phenyl-1-(1-phenylcyclohexyl)piperidine. These experimental systems contain the necessary enzymatic machinery, primarily cytochrome P450 monooxygenases, to simulate the biotransformation that occurs in the liver.

Oxidative Metabolism Mechanisms

The primary route of metabolism for this compound is oxidative biotransformation. This process introduces polar functional groups, such as hydroxyl groups, onto the lipophilic parent molecule.

Hydroxylation: The most significant oxidative pathway is hydroxylation, which occurs on both the cyclohexyl and piperidine (B6355638) rings of the molecule. nih.gov This reaction is mediated by cytochrome P450 enzymes and results in the formation of various monohydroxylated metabolites. nih.gov Studies have identified hydroxylated metabolites on all three rings of the molecule, indicating multiple sites of oxidative attack. nih.gov

Conjugation Reactions

Following oxidative metabolism, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions.

Glucuronidation: Monohydroxylated metabolites of this compound are substrates for conjugation with glucuronic acid. nih.govwikipedia.org This process, known as glucuronidation, is a major pathway for increasing the water solubility of the metabolites, thereby facilitating their renal excretion. wikipedia.orgnih.gov The resulting glucuronide conjugates are more polar and readily eliminated from the body. wikipedia.org

Identification and Characterization of Major Metabolites

A number of metabolites of this compound have been identified through in vitro studies. The primary metabolites are the result of hydroxylation at various positions on the cyclohexyl and piperidine rings.

The major identified metabolites include:

4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) : This is a major metabolite formed by hydroxylation of the cyclohexyl ring. nih.govresearchgate.net It exists as cis and trans isomers.

1-(1-phenylcyclohexyl)-4-hydroxypiperidine (B162773) (PCHP) : Formed by hydroxylation of the piperidine ring. nih.govresearchgate.net

1-(1-phenyl-4-hydroxycyclohexyl)piperidine : Another hydroxylated metabolite of the cyclohexyl ring.

N-(5-hydroxypentyl)-1-phenylcyclohexylamine : An open-ring metabolite. nih.gov

5-(1-phenylcyclohexylamino)-valeric acid : A further oxidized open-ring metabolite. nih.gov

4-(4'-hydroxypiperidino)-4-phenylcyclohexanol : A dihydroxy metabolite. nih.gov

1-phenyl-1-(1-piperidinyl-3-ol)cyclohexane : A newly identified metabolite. nih.gov

3-phenyl-3-(1-piperidinyl)-trans-cyclohexanol : Another identified hydroxylated metabolite. nih.gov

Major Metabolites of this compound

Metabolite NameAbbreviationMetabolic Pathway
4-Phenyl-4-(1-piperidinyl)cyclohexanolPPCHydroxylation
1-(1-phenylcyclohexyl)-4-hydroxypiperidinePCHPHydroxylation
N-(5-hydroxypentyl)-1-phenylcyclohexylamine-Oxidative ring opening
5-(1-phenylcyclohexylamino)-valeric acid-Oxidative ring opening and oxidation
4-(4'-hydroxypiperidino)-4-phenylcyclohexanol-Dihydroxylation
1-phenyl-1-(1-piperidinyl-3-ol)cyclohexane-Hydroxylation
3-phenyl-3-(1-piperidinyl)-trans-cyclohexanol-Hydroxylation

Enzymatic Systems Involved in Biotransformation

The biotransformation of this compound is primarily catalyzed by the Cytochrome P450 (CYP) enzyme system . nih.gov In vitro studies with human liver microsomes have demonstrated that several CYP isoforms are involved in its metabolism, with a significant role played by the CYP3A subfamily. nih.gov

Species-Specific Differences in Metabolic Profiles (preclinical species)

In vitro metabolic studies have revealed significant species-specific differences in the biotransformation of this compound. Liver preparations from rat and rabbit have been shown to be much more active in metabolizing the compound compared to those from cat or monkey. nih.govresearchgate.net

While metabolites such as 4-Phenyl-4-piperidinocyclohexanol (PPC), 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (PCHP), N-(5-hydroxypentyl)-1-phenylcyclohexylamine, and 5-(1-phenylcyclohexylamino)-valeric acid are found across various species, there are qualitative and quantitative differences. nih.govresearchgate.net For instance, the dihydroxy metabolite, 4-(4'-hydroxypiperidino)-4-phenylcyclohexanol, was produced in detectable amounts only by rabbit liver preparations. nih.govresearchgate.net

Species Differences in the In Vitro Metabolism of this compound

Preclinical SpeciesRelative Metabolic ActivityKey Findings
RatHighProduces a range of hydroxylated and open-ring metabolites. nih.govresearchgate.net Formation rates of major metabolites are significantly higher in males compared to females. doi.org
RabbitHighUniquely produces detectable levels of 4-(4'-hydroxypiperidino)-4-phenylcyclohexanol. nih.govresearchgate.net
MonkeyLowMetabolizes the compound less actively compared to rats and rabbits. nih.govresearchgate.net
CatLowShows lower metabolic activity similar to monkeys. nih.govresearchgate.net

Metabolic Stability Assessment

Metabolic stability is a critical parameter that describes the susceptibility of a compound to biotransformation. It is often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.pl For this compound, its extensive hepatic oxidative metabolism suggests a relatively low metabolic stability. redwoodtoxicology.com The compound is readily cleared by the liver, with approximately 90% of a dose undergoing metabolism. wikipedia.org

In vitro studies using rat liver microsomes have shown that the clearance of this compound is significantly lower in female rats compared to male rats. doi.org This difference in metabolic clearance leads to a longer terminal elimination half-life in female rats. doi.org The intrinsic clearance of a related compound in human liver microsomes was determined to be 48.1 μL/min/mg, with a half-life of 28.8 minutes. nih.gov These findings highlight the importance of in vitro metabolic stability assays in predicting the in vivo pharmacokinetic behavior of the compound.

Advanced Methodological Approaches and Research Applications

Application in Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (such as 4-Phenyl-1-(1-phenylcyclohexyl)piperidine) and its receptor. sci-hub.se These assays involve incubating a radiolabeled form of a ligand with a tissue preparation containing the target receptor (e.g., brain homogenates). nih.govnih.gov By measuring the amount of radioactivity bound to the receptor, researchers can determine the affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) and density of the receptors. sci-hub.se

In the study of this compound and its derivatives, these assays have been instrumental in elucidating their binding profiles at various neuronal receptors. Research has shown that hydroxylation of the parent PCP molecule on the cyclohexyl, piperidine (B6355638), or phenyl moieties generally decreases its binding affinity for the [3H]PCP binding site on the N-methyl-D-aspartate (NMDA) receptor by a factor of 10 to 80. nih.gov However, a notable exception is the meta-phenolic derivative, which exhibits an affinity for the [3H]PCP binding site that is 8 times higher than that of PCP itself. nih.gov This derivative also shows a significantly increased affinity for the morphine receptor, 430 times higher than that of PCP. nih.gov

Furthermore, methoxy-substituted analogues, such as 3-MeO-PCP and 4-MeO-PCP, have been identified as high-affinity ligands for the PCP-site on the glutamate (B1630785) NMDA receptor. researchgate.net These studies also revealed that PCP analogues can possess appreciable affinities for the serotonin (B10506) transporter and sigma receptors, highlighting the utility of radioligand binding assays in determining the selectivity profile of a compound. researchgate.net The data gathered from these assays are critical for establishing structure-activity relationships (SAR), which guide the design of new molecules with specific pharmacological properties.

Compound/DerivativeReceptor SiteFinding
Hydroxylated PCP Derivatives[3H]PCP (NMDA Receptor)Generally decreases binding affinity 10- to 80-fold compared to PCP. nih.gov
meta-Phenolic PCP Derivative[3H]PCP (NMDA Receptor)8-fold higher binding affinity than PCP. nih.gov
meta-Phenolic PCP DerivativeMorphine Receptor430-fold higher binding affinity than PCP. nih.gov
3-MeO-PCP & 4-MeO-PCPPCP-site (NMDA Receptor)High-affinity ligands. researchgate.net
PCP AnaloguesSerotonin TransporterAppreciable binding affinities observed. researchgate.net
PCP AnaloguesSigma ReceptorsHigh binding affinities observed. researchgate.net

Use in Electrophysiological Studies (in vitro neuronal recordings)

Electrophysiological studies, particularly in vitro neuronal recordings, provide direct functional data on how a compound affects neuronal activity. researchgate.net Techniques like patch-clamp and multi-electrode array (MEA) recordings are used to measure changes in membrane potential, ion channel currents, and neuronal network firing patterns in response to a drug application. mdpi.comresearchgate.net

For a compound like this compound, which is known to act as an NMDA receptor antagonist, electrophysiological methods are essential to characterize its functional impact. nih.gov

Patch-Clamp Recordings: This technique allows for the recording of ionic currents through single channels or across the entire cell membrane of a single neuron. researchgate.net To study the effect of this compound, a researcher could isolate NMDA receptor-mediated currents by applying glutamate (the endogenous agonist) in the presence of blockers for other receptors. The subsequent application of this compound would be expected to produce a concentration-dependent inhibition of these currents, providing a functional measure of its antagonist potency at the NMDA receptor. mdpi.com

These electrophysiological techniques provide crucial functional data that complements the binding affinity information obtained from radioligand assays, offering a more complete picture of the compound's neuropharmacological profile. researchgate.net

Chromatographic and Spectroscopic Characterization Methods in Research

The unambiguous identification and characterization of this compound and its analogues in research settings rely on a combination of chromatographic and spectroscopic techniques. nih.gov These methods are essential for confirming the chemical structure of newly synthesized compounds and for detecting them in various matrices. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of PCP and its analogues. nih.govoup.com The method separates compounds based on their volatility and interaction with a stationary phase, followed by detection using mass spectrometry, which provides information on the mass-to-charge ratio of the compound and its fragments. oup.com While effective, GC analysis can sometimes induce thermal degradation of certain PCP analogues, particularly those with methoxy (B1213986) substitutions on the phenyl ring, leading to the formation of artifacts. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become a preferred method for the analysis of many pharmaceutical compounds. nih.gov It offers advantages over GC-MS, including the ability to analyze less volatile and thermally labile compounds without derivatization. marshall.edu Validated LC-MS/MS methods for PCP demonstrate high sensitivity and specificity, with lower limits of quantification than typical GC-MS assays. nih.govmarshall.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the definitive structural elucidation of molecules. nih.govnih.gov NMR provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing researchers to confirm the connectivity and stereochemistry of synthesized PCP analogues. nih.gov Studies have shown that the choice of solvent and the protonation state (free base vs. hydrochloride salt) can significantly impact the chemical shifts and splitting patterns observed in the NMR spectra. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. nih.gov The IR spectrum of a PCP analogue provides a characteristic "fingerprint" that can aid in its identification. For example, the FTIR spectrum of 4-methoxyphencyclidine hydrochloride shows characteristic absorbances for an amine salt and significant aliphatic C-H stretching. researchgate.net

TechniqueApplication in ResearchKey Findings / Observations
GC-MS Separation and identification of PCP and its analogues. oup.comCan cause thermal degradation of some analogues (e.g., 4-MeO-PCP). nih.govproquest.com
LC-MS/MS Quantification of PCP in biological samples; analysis of thermally labile compounds. nih.govmarshall.eduOffers higher sensitivity and avoids thermal degradation issues seen with GC-MS. marshall.edu
NMR Unambiguous structural confirmation of synthesized compounds. nih.govnih.govSpectral patterns are sensitive to solvent and protonation state. nih.gov
IR Functional group identification and compound confirmation. researchgate.netnih.govProvides a characteristic "fingerprint" spectrum for identification. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for understanding the interactions between a ligand and its receptor at an atomic level. irbbarcelona.org These in silico methods allow researchers to predict binding modes, estimate binding affinities, and design new molecules with desired properties.

Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site. nih.gov The process involves a search algorithm to generate various poses of the ligand and a scoring function to evaluate the energetic favorability of each pose. nih.govmdpi.com

For this compound, docking studies would be employed to model its interaction with the NMDA receptor ion channel, its primary target. nih.gov The goal would be to understand how the phenyl, cyclohexyl, and piperidine moieties of the ligand fit within the channel pore and which specific amino acid residues they interact with. researchgate.net This information is invaluable for explaining the binding affinity data obtained from radioligand assays and for guiding the rational design of new analogues with improved affinity or selectivity. The process typically involves preparing the 3D structures of the receptor and the ligand, defining the binding site, and then using software to simulate the binding process. chemrevlett.com

Pharmacophore modeling is another key computational approach used in drug design. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings, and charged groups) that a molecule must possess to bind to a specific receptor and elicit a biological response. mdpi.com

A pharmacophore model for NMDA receptor antagonists could be generated based on the structures of a series of active compounds, including this compound and its potent analogues. nih.gov By aligning these active molecules, a common set of chemical features can be identified. This resulting pharmacophore model serves as a 3D query that can be used to screen large virtual databases of chemical compounds to identify novel molecules that possess the required features and are therefore likely to be active at the NMDA receptor. youtube.com This approach accelerates the discovery of new lead compounds for further pharmacological investigation.

Emerging Research Directions and Unexplored Avenues

Investigation of Novel Target Interactions

Beyond its well-established effects on the NMDA receptor, research suggests that PCHP and its analogs may interact with a variety of other molecular targets within the central nervous system. A comprehensive understanding of these secondary interactions is crucial for a complete pharmacological profile and for identifying potential new therapeutic applications.

The primary mechanism of action for PCHP involves its noncompetitive antagonism of the NMDA receptor, where it blocks the ion channel and inhibits the influx of calcium ions. However, studies on related arylcyclohexylamines suggest a broader spectrum of activity. For instance, some PCP analogs have been shown to interact with sigma receptors (σ1 and σ2) and monoamine transporters, including the dopamine (B1211576) transporter. These interactions may contribute to the complex behavioral and psychological effects observed with this class of compounds. The extent to which PCHP specifically engages these targets and the functional consequences of such interactions remain active areas of investigation.

Furthermore, some hydroxylated derivatives of PCP have demonstrated significant affinity for opioid and muscarinic receptors. nih.gov For example, the meta-phenolic derivative of PCP shows a markedly increased affinity for the morphine receptor compared to the parent compound. nih.gov This raises the possibility that PCHP itself or its metabolites could modulate opioidergic or cholinergic signaling pathways, an avenue that warrants further exploration.

Receptor/TransporterInteraction with PCP AnalogsPotential Implication for PCHP
Sigma Receptors (σ1, σ2) Binding demonstrated for various PCP analogs.Potential modulation of cellular signaling and neuronal function.
Dopamine Transporter Inhibition of dopamine reuptake by some analogs.Contribution to psychomotor and reinforcing effects.
Opioid Receptors Increased affinity observed with hydroxylated metabolites. nih.govPossible modulation of pain perception and reward pathways.
Muscarinic Receptors Decreased affinity with hydroxylation, but still a potential target. nih.govPotential influence on cognitive and autonomic functions.

Development of Selective Probes for Specific Receptor Subtypes

The development of ligands with high selectivity for specific receptor subtypes is a cornerstone of modern neuropharmacology. Such probes are invaluable tools for dissecting the physiological roles of different receptors and for the rational design of novel therapeutics with improved side-effect profiles. While PCHP itself displays a degree of promiscuity in its receptor interactions, its scaffold represents a promising starting point for the development of more selective agents.

Research into the structure-activity relationships (SAR) of PCHP analogs has provided insights into the structural modifications that can influence receptor selectivity. For example, substitutions on the aromatic ring and the piperidine (B6355638) moiety can alter the binding affinity for NMDA and other receptors. The synthesis of a variety of PCHP derivatives, including those with methoxy (B1213986) and methyl substitutions, has been a key strategy in exploring these relationships. nih.gov

The ultimate goal in this area is the creation of radiolabeled or fluorescently tagged PCHP analogs with high affinity and selectivity for a single receptor subtype. These molecular probes would be instrumental in receptor binding assays, autoradiography studies, and in vivo imaging techniques such as positron emission tomography (PET), allowing for a more precise mapping and functional characterization of their target receptors in the brain.

Exploration of Stereoisomer-Specific Pharmacologies

Many psychoactive compounds, including PCHP, are chiral molecules, meaning they can exist as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that different enantiomers of a drug can exhibit distinct pharmacological properties, including differences in potency, efficacy, and side-effect profiles. nih.govstackexchange.com This principle of stereospecificity is a critical consideration in drug development and a burgeoning area of research for PCHP.

Studies on analogs of PCHP have demonstrated significant differences in the pharmacological activity of their stereoisomers. For instance, in a study of the enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidine, the cis isomer (2b) displayed approximately one-third the affinity of PCP for its receptor, while other isomers were less potent. nih.gov A notable 40-fold difference in binding affinity was observed between the cis enantiomers (2a and 2b). nih.gov Similarly, research on the optical isomers of cyclazocine (B1219694) and N-allylnormetazocine, which share some structural similarities with arylcyclohexylamines, has shown that while both isomers can produce PCP-like effects, their potencies can differ significantly. researchgate.net

The chiral separation of PCHP and its derivatives is a critical first step in these investigations. nih.gov Techniques such as chiral chromatography are employed to isolate the individual enantiomers, which can then be subjected to rigorous pharmacological testing. mdpi.com A detailed understanding of the stereoisomer-specific pharmacology of PCHP could pave the way for the development of single-enantiomer drugs with improved therapeutic indices.

CompoundStereoisomerRelative Potency/AffinityReference
1-(1-phenyl-3-methylcyclohexyl)piperidine cis isomer (2b)~1/3 affinity of PCP nih.gov
1-(1-phenyl-3-methylcyclohexyl)piperidine 40-fold difference between cis enantiomers (2a vs. 2b) nih.gov
Cyclazocine (-)-isomer more potent than (+)-isomer researchgate.net
N-allylnormetazocine (+)-isomer more potent than (-)-isomer researchgate.net

Elucidation of Long-Term Neurobiological Effects in Preclinical Models

While the acute effects of PCHP and related compounds have been extensively studied, there is a growing need to understand the long-term neurobiological consequences of their administration. Preclinical models, primarily in rodents, are essential for investigating these chronic effects in a controlled setting.

Chronic administration of PCP in rats has been used as an animal model to study some of the symptoms of schizophrenia. nih.gov For example, long-term PCP treatment has been shown to induce social interaction deficits in rats. nih.gov Interestingly, these deficits were associated with a decrease in hypothalamic oxytocin (B344502) mRNA expression and an increase in oxytocin receptor binding in the central nucleus of the amygdala. nih.gov Furthermore, direct infusion of oxytocin into the amygdala was able to reverse the social impairments caused by chronic PCP exposure, suggesting a potential role for the oxytocinergic system in the long-term effects of PCHP-like compounds. nih.gov

Another area of investigation involves the long-term consequences of developmental exposure to NMDA receptor antagonists. Studies have shown that administration of PCP to rats during specific postnatal periods can lead to lasting impairments in sensorimotor gating, a measure of information processing that is disrupted in certain neuropsychiatric disorders. nih.gov These preclinical findings highlight the potential for PCHP to induce lasting changes in brain function and behavior, particularly when exposure occurs during critical developmental windows.

Potential for Scaffold Modification in Medicinal Chemistry Research

The 4-phenyl-1-(1-phenylcyclohexyl)piperidine scaffold is a versatile template for medicinal chemistry research. researchgate.net Its structural complexity offers multiple sites for modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Modifications to the PCHP scaffold can be broadly categorized into three areas: the phenyl ring, the cyclohexyl ring, and the piperidine ring.

Phenyl Ring Substitution: Altering the substituents on the phenyl ring can significantly impact a compound's affinity and selectivity for its targets. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with receptor binding pockets. nih.gov

Cyclohexyl Ring Modification: Changes to the cyclohexyl ring, such as the introduction of hydroxyl or methyl groups, have been shown to alter the potency and efficacy of PCP analogs. researchgate.net Hydroxylation, for instance, generally decreases activity at the PCP binding site. nih.gov

Piperidine Ring Alterations: Replacing the piperidine ring with other heterocyclic systems, such as pyrrolidine (B122466) or morpholine (B109124), has been shown to decrease the potency of PCP-like compounds. researchgate.net However, these modifications can also lead to compounds with novel pharmacological profiles.

The synthesis of a wide array of PCHP analogs has been instrumental in building a comprehensive SAR profile for this class of compounds. nih.govresearchgate.net This knowledge is crucial for the rational design of new molecules with desired pharmacological properties, such as enhanced selectivity, improved metabolic stability, or reduced toxicity.

Modification SiteSubstituent/ChangeEffect on PCP-like ActivityReference
Phenyl Ring 3-NH2 (electron-donating)Retained activity nih.gov
Phenyl Ring 3-NO2 (electron-withdrawing)Loss of activity nih.gov
Cyclohexyl Ring Hydroxyl groupDecreased potency and efficacy nih.govresearchgate.net
Cyclohexyl Ring Methyl groupReduced potency, retained efficacy researchgate.net
Piperidine Ring Replacement with pyrrolidine or morpholineDecreased potency researchgate.net

Q & A

Q. What are the validated synthetic routes for 4-Phenyl-1-(1-phenylcyclohexyl)piperidine, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis of piperidine derivatives typically involves alkylation, cyclohexylation, or amination steps. For example, alkylation of piperidine with 1-phenylcyclohexyl bromide under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound. Optimization strategies include:
  • Temperature Control : Maintaining 0–5°C during exothermic reactions to minimize side products .
  • Purification : Column chromatography or recrystallization to achieve ≥99% purity .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance efficiency .
  • Yield Data : Typical yields range from 60–85% depending on solvent polarity and reaction time .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and computational techniques:
  • NMR Spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with reference data from the NIST Chemistry WebBook .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C23_{23}H27_{27}N, MW 317.47 g/mol) .
  • X-ray Crystallography : For crystalline derivatives, resolve bond angles and stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to hazard codes H300 (toxic if swallowed) and H315 (skin irritation) . Key precautions include:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (P261 precaution) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal (P501 guidelines) .

Advanced Research Questions

Q. How can computational methods streamline the design of novel derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches predict regioselectivity and stability:
  • Reaction Design : Use software like Gaussian or ORCA to model transition states and optimize reaction coordinates .
  • Data Integration : Combine computational predictions with high-throughput screening to prioritize synthetic targets .
  • Case Study : ICReDD’s workflow reduced reaction development time by 40% for analogous piperidine derivatives .

Q. What experimental design strategies resolve contradictions in biological activity data for piperidine derivatives?

  • Methodological Answer : Apply factorial design (e.g., Taguchi or Box-Behnken) to isolate variables:
  • Factor Screening : Test pH, temperature, and solvent effects on receptor binding .
  • Statistical Analysis : Use ANOVA to identify significant interactions (e.g., p < 0.05) .
  • Case Study : A 23^3 factorial design resolved conflicting IC50_{50} values for 4-piperidinyl sulfonamides by optimizing solvent polarity .

Q. How can researchers optimize membrane separation techniques for purifying this compound?

  • Methodological Answer : Membrane technologies (e.g., nanofiltration) separate isomers or enantiomers:
  • Membrane Selection : Polyamide membranes with 200–300 Da MWCO retain impurities while allowing the target compound to permeate .
  • Process Parameters : Optimize pressure (10–15 bar) and cross-flow velocity to minimize fouling .
  • Performance Metrics : Purity increases from 90% to 99% with a 3-stage cascade system .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.